![molecular formula C14H15IN2O3 B3082210 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 1119471-85-0](/img/structure/B3082210.png)
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
Overview
Description
“3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole rings are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains an iodine atom and a methoxy group attached to a benzoic acid moiety .
Chemical Reactions Analysis
Pyrazole-based compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions, but the specific reactions involving “3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” are not detailed in the available resources.Scientific Research Applications
Antibacterial and Antimycobacterial Properties
The derivatives of 1,3-diazole (imidazole) exhibit antibacterial and antimycobacterial activities. Researchers have synthesized compounds containing the pyrazole ring, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . Some of these derivatives demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strains .
Antiparasitic and Antiprotozoal Effects
Imidazole-based compounds have shown promise as antiprotozoal agents. The pyrazole scaffold contributes to their activity against protozoan parasites. Investigating the effects of our compound on parasites like Leishmania and other protozoa could yield valuable insights .
Energetic Materials
A novel nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole , was synthesized. Its single-crystal X-ray analysis revealed conformational isomerism associated with the configuration of pyrazole. Exploring its potential as an energetic material could be an exciting avenue for further research .
Catalysis and Ligand Design
Researchers have synthesized pyrazole-based ligands for catalytic applications. These ligands can be used in oxidation reactions, such as the conversion of catechol to o-quinone. Investigating the ligand’s properties and its role in catalysis could lead to practical applications in chemical processes .
Biological Activities
Imidazole-containing compounds, including pyrazoles, exhibit diverse biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects. Our compound may contribute to these activities, making it an exciting target for further exploration .
Drug Development
Imidazole derivatives serve as essential synthons in drug development. Investigating the compound’s interactions with biological targets (such as enzymes or receptors) could lead to the discovery of novel drugs. Understanding its pharmacological profile and potential therapeutic applications is crucial .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, involved in different biological pathways .
Mode of Action
For instance, some imidazole and pyrazole derivatives have been shown to inhibit enzymes, block receptors, or disrupt protein function . The specific interactions depend on the structure of the compound and the nature of the target.
Biochemical Pathways
For example, some imidazole and pyrazole derivatives have been found to have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities . These activities suggest that these compounds may affect pathways related to inflammation, cell proliferation, glucose metabolism, and oxidative stress.
Result of Action
For example, some imidazole and pyrazole derivatives have been found to inhibit enzyme activity, block receptor signaling, disrupt protein function, and induce cell death .
properties
IUPAC Name |
3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROWMMDEJJFBFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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